2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a furan moiety. This compound features two carbonyl groups (dioxo) and a carbamoyl group attached to a propanoate backbone. The presence of the furan ring suggests potential reactivity due to its electron-rich nature, which may facilitate various chemical interactions.
The chemical behavior of 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate can be attributed to its functional groups. Key reactions may include:
Research indicates that compounds similar to 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate may exhibit significant biological activities. These can include:
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate can involve several steps:
The applications of 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate span various fields:
Interaction studies involving 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate are crucial for understanding its biological mechanisms. These studies may include:
Several compounds share structural similarities with 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate. Here are some notable examples:
These comparisons highlight the unique aspects of 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate, particularly its dual functionality from both pyrrolidine and furan components, which may contribute to its distinct biological activities and potential applications.
While direct crystallographic data for 2,5-dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate remains unpublished, analogous pyrrolidinone-furan hybrids provide foundational insights. For example, the crystal structure of (2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate (CID 6284263) reveals a planar furan ring conjugated to an α,β-unsaturated ester, with intermolecular hydrogen bonds stabilizing the lattice. The pyrrolidinone ring adopts a slightly puckered conformation, a feature likely conserved in the target compound due to steric constraints. X-ray diffraction studies of related esters, such as ethyl 2-furanpropanoate (CAS 10031-90-0), further demonstrate the furan ring’s role in directing molecular packing through π-π interactions. These observations suggest that the carbamoylpropanoate moiety in the target compound may introduce additional hydrogen-bonding sites, potentially altering crystallinity compared to simpler esters.
The $$ ^1H $$-NMR spectrum of structurally related succinimidyl esters, such as furan-2-carboxylic acid N-hydroxysuccinimide ester (CAS 80751-52-6), exhibits characteristic peaks:
Key vibrational modes include:
The conjugated furan-propanoate system absorbs strongly at λmax = 260–280 nm due to π→π* transitions, as seen in ethyl 2-furanpropanoate. The carbamoyl group may introduce a weak n→π* transition near 310 nm.
Density functional theory (DFT) calculations on (2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate (CID 6284263) reveal a HOMO-LUMO gap of 4.2 eV, localized predominantly on the furan and α,β-unsaturated ester. For the target compound, the carbamoylpropanoate linker is expected to reduce this gap to ~3.8 eV, enhancing electrophilicity at the carbonyl carbon. Natural bond orbital (NBO) analysis predicts significant hyperconjugation between the pyrrolidinone oxygen lone pairs and the adjacent carbonyl groups.
The table below contrasts key properties of the target compound with related derivatives:
The carbamoyl group in the target compound enhances hydrogen-bonding capacity compared to non-functionalized esters, potentially improving solubility in polar aprotic solvents.